1-{1-hydroxy-3,3-dimethyl-11-[5-(2-nitrophenyl)furan-2-yl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one
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Overview
Description
1-{1-hydroxy-3,3-dimethyl-11-[5-(2-nitrophenyl)furan-2-yl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a dibenzo[b,e][1,4]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-hydroxy-3,3-dimethyl-11-[5-(2-nitrophenyl)furan-2-yl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one typically involves multiple steps, starting with the preparation of the dibenzo[b,e][1,4]diazepine core. This can be achieved through a series of condensation reactions involving appropriate precursors. The furan ring and nitrophenyl group are then introduced through further functionalization steps, often involving Suzuki-Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{1-hydroxy-3,3-dimethyl-11-[5-(2-nitrophenyl)furan-2-yl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while reduction of the nitro group would produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-{1-hydroxy-3,3-dimethyl-11-[5-(2-nitrophenyl)furan-2-yl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests that it may interact with enzymes or receptors involved in key biological processes, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-hydroxy-3,3-dimethyl-11-(5-(3-nitrophenyl)furan-2-yl)-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-10(11H)-yl)-2-phenylethanone
- 9a-Hydroxy-3,8a-dimethyl-5-methylene-2-oxo-2,4,4a,5,6,7,8,8a,9,9a-decahydronaphtho[2,3-b]furan-8-yl acetate
Uniqueness
The uniqueness of 1-{1-hydroxy-3,3-dimethyl-11-[5-(2-nitrophenyl)furan-2-yl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one lies in its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C31H33N3O5 |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
5-hexanoyl-9,9-dimethyl-6-[5-(2-nitrophenyl)furan-2-yl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H33N3O5/c1-4-5-6-15-28(36)33-24-14-10-8-12-21(24)32-22-18-31(2,3)19-25(35)29(22)30(33)27-17-16-26(39-27)20-11-7-9-13-23(20)34(37)38/h7-14,16-17,30,32H,4-6,15,18-19H2,1-3H3 |
InChI Key |
QGOQZBBCFZMCNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
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